(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-17-7-4-5-11-29(17)23(31)16-28-14-18(20-9-2-3-10-22(20)28)13-21-24(32)27-26(35)30(25(21)33)15-19-8-6-12-34-19/h2-3,6,8-10,12-14,17H,4-5,7,11,15-16H2,1H3,(H,27,32,35)/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNMLNZTZWKRJ-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)N(C4=O)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan-2-ylmethyl and indol-3-yl intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pressure settings to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product from impurities.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can lead to the formation of new functionalized derivatives with altered chemical properties.
Scientific Research Applications
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may modulate signaling pathways related to inflammation and immune response, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid:
Uniqueness
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
